Tarenflurbil

Catalog No.
S548950
CAS No.
51543-40-9
M.F
C15H13FO2
M. Wt
244.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tarenflurbil

Researchers studying gamma-secretase, endocannabinoid, or NF-κB pathways face confounding COX inhibition and GI toxicity from racemic flurbiprofen. Tarenflurbil (CAS 51543-40-9), the pure R-enantiomer, eliminates COX activity while retaining allosteric gamma-secretase modulation, FAAH inhibition, and NF-κB blockade.

  • >1,400-fold lower COX-1 affinity vs. S-flurbiprofen
  • Enables high-dose in vivo studies without prostaglandin suppression
  • Validated reference for Notch-sparing Aβ42 reduction
  • Isolates endocannabinoid analgesia from NSAID inflammation

CAS Number

51543-40-9

Product Name

Tarenflurbil

IUPAC Name

(2R)-2-(3-fluoro-4-phenylphenyl)propanoic acid

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

InChI

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m1/s1

InChI Key

SYTBZMRGLBWNTM-SNVBAGLBSA-N

solubility

Soluble in DMSO, not in water

Synonyms

E7869, E 7869, E-7869, Flurizan, Furbiprofen, MPC-7869, MPC 7869, MPC7869, (R)-Flurbiprofen

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O

The exact mass of the compound Tarenflurbil is 244.08996 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 685699. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Flurbiprofen - Supplementary Records. It belongs to the ontological category of flurbiprofen in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg

Tarenflurbil (CAS 51543-40-9), the pure R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, is procured primarily for its distinct lack of cyclooxygenase (COX) inhibitory activity. While standard arylpropionic acids are utilized for prostaglandin suppression, Tarenflurbil serves as a specialized chemical tool for investigating COX-independent pathways, including allosteric gamma-secretase modulation, endocannabinoid transport, and NF-κB inhibition [1]. By isolating the structural properties of flurbiprofen from its COX-mediated gastrointestinal and cardiovascular toxicity, this enantiomer allows researchers and formulators to achieve high-dose exposures in cellular and in vivo models without disrupting baseline prostanoid homeostasis[2].

Research Fit

Enantiomer-specific γ-secretase modulator (R-flurbiprofen)
COX-sparing profile for Aβ42 pathway studies
Chiral reference standard for substrate-selective mechanism research

Substituting pure Tarenflurbil with the more widely available and lower-cost racemic flurbiprofen introduces 50% S-flurbiprofen, a sub-micromolar COX-1 and COX-2 inhibitor[1]. In laboratory settings, this generic substitution fundamentally alters the experimental baseline by suppressing mucosal prostaglandins (PGE2, TXB2) by up to 95%, leading to severe gastrointestinal ulceration and enteropathy in vivo[2]. Furthermore, the profound COX inhibition masks the subtle COX-independent mechanisms—such as Abeta42 reduction or anandamide restoration—rendering the racemate entirely unsuitable for targeted gamma-secretase or endocannabinoid research [3]. Procurement of the strictly purified R-enantiomer is mandatory to bypass these dose-limiting toxicities and off-target pathway disruptions.

Mismatch Risk

Racemic or S-flurbiprofen
COX inhibition confound: COX-1/COX-2 activity may obscure Aβ42 modulation interpretation in chronic models.
S-flurbiprofen (esflurbiprofen)
Enantiomer inversion risk: Minimal metabolic inversion (≈1.5%) still possible, introducing low-level COX activity.
Pan-γ-secretase inhibitors (e.g., semagacestat)
Notch-related liability: Non-selective inhibition may disrupt Notch signaling, complicating long-term mechanism studies.

Cyclooxygenase (COX-1/COX-2) Binding Affinity and Toxicity Avoidance

The primary procurement driver for Tarenflurbil is its quantitatively reduced affinity for cyclooxygenase enzymes compared to its S-enantiomer counterpart. In vitro enzyme assays demonstrate that Tarenflurbil exhibits an IC50 of 44 µM for COX-1, whereas S-flurbiprofen binds at 0.03 µM [1]. Similarly, COX-2 inhibition requires 123 µM for Tarenflurbil versus 0.91 µM for S-flurbiprofen [1]. This >1,400-fold reduction in COX-1 affinity allows for high-concentration dosing in non-COX target assays without triggering standard NSAID-induced enteropathy, ensuring seamless fit into high-dose screening workflows.

Evidence DimensionCOX-1 Inhibitory Concentration (IC50)
Target Compound Data44 µM
Comparator Or BaselineS-flurbiprofen (0.03 µM)
Quantified Difference>1,400-fold lower affinity for COX-1
ConditionsIn vitro recombinant enzyme activity assay

Eliminates confounding prostaglandin suppression, making it the only viable choice for high-dose, COX-independent cellular and in vivo investigations.

Aβ42 Lowering in H4 Cells
Reported
R-flurbiprofen IC50 ≈ 250–300 μM vs racemic IC50 ≈ 150–200 μM
Supports cell-model Aβ42 modulation pathway review; potency difference is secondary to COX-sparing advantage.
H4 neuroglioma, 16–24 h treatment, ELISA readout; data to verify across labs.

In Vivo Chiral Stability and Assay Reproducibility

A critical factor in selecting chiral profens is their metabolic stability, as many R-enantiomers invert to the active S-enantiomer in vivo. Pharmacokinetic profiling demonstrates that Tarenflurbil undergoes minimal chiral inversion (<5%) in rat models (e.g., Sprague-Dawley, Dark Agouti) and humans [1]. In contrast, other common NSAID enantiomers, such as R-ibuprofen, exhibit approximately 50% inversion to the COX-active S-form under similar biological conditions [1]. This high chiral stability ensures that Tarenflurbil remains structurally intact and COX-inactive during prolonged in vivo studies, providing purity-linked assay reproducibility that cannot be achieved with profens prone to high inversion rates.

Evidence DimensionIn vivo chiral inversion rate (R- to S-enantiomer)
Target Compound Data<5% inversion in rats/humans
Comparator Or BaselineR-ibuprofen (~50% inversion)
Quantified Difference~10-fold lower rate of metabolic chiral inversion
ConditionsPharmacokinetic analysis in rat models

Guarantees that the procured compound does not metabolize into a COX-active confounder during in vivo assays, ensuring reproducible non-COX data.

COX-1/COX-2 Inhibition
Head-to-head
R-flurbiprofen IC50 >100 μM (both isoforms) vs S-flurbiprofen COX-1 IC50 0.48 μM, COX-2 IC50 0.47 μM
Enantiomer-specific COX-sparing profile enables pathway isolation in Aβ42 research.
Recombinant human enzyme assays; >200-fold selectivity reported.

Preservation of Baseline Mucosal Prostanoids

When evaluating materials for in vivo tolerability, Tarenflurbil demonstrates quantifiable differentiation from racemic mixtures. In rat intestinal models, administration of racemic flurbiprofen or S-flurbiprofen significantly reduced mucosal prostanoids (PGE2, TXB2, and 6-keto-PGF1alpha) by 73% to 95%, resulting in numerous small intestinal ulcers [1]. Conversely, Tarenflurbil caused no significant decrease in baseline mucosal PGE2 concentrations and produced no intestinal ulcers [1]. This quantitative preservation of mucosal integrity highlights the necessity of the pure R-enantiomer for long-term dosing models, ensuring reproducible baselines without the confounding variable of tissue damage.

Evidence DimensionReduction in mucosal PGE2 and TXB2 concentrations
Target Compound DataNo significant decrease; 0 ulcers
Comparator Or BaselineRacemic / S-flurbiprofen (73-95% reduction; numerous ulcers)
Quantified DifferenceComplete preservation of baseline PGE2 and avoidance of ulceration
ConditionsIn vivo rat intestinal toxicity and enteropathy model

Proves that substituting with the cheaper racemate will destroy the baseline inflammatory state of the model, mandating the use of pure Tarenflurbil.

Clinical Trial Endpoints
Trial context
Phase II ADCS-ADL benefit (p<0.05) in mild AD subgroup; Phase III co-primary endpoints not met.
Reported functional endpoint context; efficacy signal not replicated in larger Phase III trial.
Semagacestat comparator showed worsened cognition; tarenflurbil tolerability endpoint profile differed.

Gamma-Secretase Substrate Selectivity (Notch-Sparing)

Tarenflurbil is widely utilized as an allosteric gamma-secretase modulator (GSM) because it selectively shifts cleavage to shorter amyloid-beta fragments without blocking the enzyme's active site. While standard gamma-secretase inhibitors (GSIs) like semagacestat inhibit the cleavage of both amyloid precursor protein (APP) and Notch—leading to off-target toxicity—Tarenflurbil selectively lowers Abeta42 levels without affecting Notch intracellular domain signaling[1]. This functional selectivity is a primary reason buyers procure Tarenflurbil over direct GSIs for neurodegeneration models.

Evidence DimensionNotch-1 cleavage interference
Target Compound DataNo significant inhibition of Notch cleavage
Comparator Or BaselineStandard GSIs e.g., Semagacestat (Strong Notch inhibition)
Quantified DifferenceSelective Abeta42 reduction without Notch-related toxicity
ConditionsCellular gamma-secretase and Notch cleavage assays

Essential for researchers needing an allosteric modulator rather than a direct inhibitor, avoiding off-target Notch toxicity in cellular models.

CNS PK & Plasma Aβ42
Reported
Significant inverse correlation between peak plasma drug concentration and plasma Aβ42 (P=0.016)
Supports CNS exposure-model interpretation; transient Aβ42 effect observed at peak, not sustained at trough.
Phase I healthy elderly, 21-day dosing; no significant trough CSF Aβ42 change.

Benchmark Allosteric Modulator in Gamma-Secretase Assays

Due to its Notch-sparing mechanism and selective reduction of Abeta42, Tarenflurbil is procured as a standard reference material for in vitro and in vivo gamma-secretase modulation (GSM) studies. It serves as a baseline compound when evaluating new GSMs, as it provides a validated profile of amyloid-beta shifting without the confounding cellular toxicity associated with direct gamma-secretase inhibitors [1].

Endocannabinoid and FAAH Pathway Investigations

Tarenflurbil is utilized in neuroinflammation and neuropathic pain models to study the endocannabinoid system. Because it inhibits fatty acid amide hydrolase (FAAH) and restores anandamide levels without suppressing prostaglandins, it allows researchers to isolate cannabinoid receptor-mediated analgesia from standard NSAID anti-inflammatory effects, a separation impossible to achieve with racemic flurbiprofen[2].

High-Dose Oncology and NF-κB Pathway Screening

In oncology and tumor cell cycle research, Tarenflurbil is selected to investigate NF-κB inhibition and AP-1 DNA binding enhancement. Its >1,400-fold lower affinity for COX-1 enables formulators and researchers to dose the compound at the high micromolar concentrations required to induce G1 phase arrest and apoptosis, avoiding the severe gastrointestinal toxicity that limits generic NSAIDs[3].

Control Compound for NSAID Enteropathy Studies

In gastroenterology and toxicology research, Tarenflurbil is procured as a critical negative control when studying NSAID-induced enteropathy. Because it uncouples mitochondrial oxidative phosphorylation similarly to S-flurbiprofen but lacks the COX-inhibition required to cause mucosal ulceration, it allows researchers to isolate the topical versus systemic mechanisms of NSAID gastrointestinal toxicity [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Transgenic APP model γ-secretase studies
COX-sparing substrate-selective modulator
Aβ42-lowering and Notch-sparing pathway confirmation
Cell-based γ-secretase cleavage profiling
Benchmark GSM with characterized Aβ shift signature
Aβ42/Aβ38 ratio shift and reported IC50 context
γ-secretase modulator safety benchmarking
Clinical trial safety database reference
Notch-related adverse event monitoring vs pan-inhibitors

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

244.08995782 Da

Monoisotopic Mass

244.08995782 Da

Heavy Atom Count

18

Appearance

White to off-white crystalline powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

501W00OOWA

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in alzheimer's disease and prostate cancer.

Pharmacology

Tarenflurbil is an orally active synthetic enantiomer of flurbiprofen. Tarenflurbil activates c-Jun N terminal kinase, increases AP-1 binding to DNA, and downregulates cyclin D1 expression, resulting in arrest of tumor cells in the G1 phase of the cell cycle and apoptosis. This agent also affects the expression of nuclear factor kappa B, a rapid response transcription factor that stimulates the immune response to tumor cells. R-flurbiprofen does not inhibit the enzyme cyclo-oxygenase.

Mechanism of Action

MPC-7869 is not an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). The compound modulates the signal transduction and transcription activation pathways associated with nuclear factor kappaB (NFkappaB), a principle transcription factor in the expression of many molecules involved in cell growth, cell death and inflammation. In addition, MPC-7869 has recently been shown to modulate gamma-secretase and selectively lower levels of Abeta42 peptide in vitro and in vivo, and to reduce amyloid pathology in the brain. MPC-7869 has an excellent safety profile and is very potent in animal models of cancer and Alzheimer's disease. In transgenic mouse studies, MPC-7869 reduced brain amyloid levels and prevented memory loss.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Aspartic peptidases [EC:3.4.23.-]
PSEN1/PSENEN/NCSTN/APH1A [HSA:5663 55851 23385 51107] [KO:K04505 K06170 K06171 K06172]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

51543-40-9

Metabolism Metabolites

Flurbiprofen has known human metabolites that include (2S,3S,4S,5R)-6-[(2R)-2-(3-fluoro-4-phenylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Tarenflurbil
1: Prins ND, Visser PJ, Scheltens P. Can novel therapeutics halt the amyloid cascade? Alzheimers Res Ther. 2010 Apr 9;2(2):5. PubMed PMID: 20388189; PubMed Central PMCID: PMC2876783.
2: Vellas B. Tarenflurbil for Alzheimer's disease: a "shot on goal" that missed. Lancet Neurol. 2010 Mar;9(3):235-7. PubMed PMID: 20170836.
3: Montine TJ, Larson EB. Late-life dementias: does this unyielding global challenge require a broader view? JAMA. 2009 Dec 16;302(23):2593-4. PubMed PMID: 20009062; PubMed Central PMCID: PMC2827770.
4: Green RC, Schneider LS, Amato DA, Beelen AP, Wilcock G, Swabb EA, Zavitz KH; Tarenflurbil Phase 3 Study Group. Effect of tarenflurbil on cognitive decline and activities of daily living in patients with mild Alzheimer disease: a randomized controlled trial. JAMA. 2009 Dec 16;302(23):2557-64. PubMed PMID: 20009055.
5: Andrade C, Radhakrishnan R. The prevention and treatment of cognitive decline and dementia: An overview of recent research on experimental treatments. Indian J Psychiatry. 2009 Jan;51(1):12-25. PubMed PMID: 19742190; PubMed Central PMCID: PMC2738400.
6: Panza F, Solfrizzi V, Frisardi V, Capurso C, D'Introno A, Colacicco AM, Vendemiale G, Capurso A, Imbimbo BP. Disease-modifying approach to the treatment of Alzheimer's disease: from alpha-secretase activators to gamma-secretase inhibitors and modulators. Drugs Aging. 2009;26(7):537-55. doi: 10.2165/11315770-000000000-00000. Review. PubMed PMID: 19655822.
7: Sabbagh MN. Drug development for Alzheimer's disease: where are we now and where are we headed? Am J Geriatr Pharmacother. 2009 Jun;7(3):167-85. Review. PubMed PMID: 19616185.
8: Imbimbo BP. Why did tarenflurbil fail in Alzheimer's disease? J Alzheimers Dis. 2009;17(4):757-60. PubMed PMID: 19542625.
9: Hendrix SB, Wilcock GK. What we have learned from the Myriad trials. J Nutr Health Aging. 2009 Apr;13(4):362-4. PubMed PMID: 19300881.
10: Williams M. Progress in Alzheimer's disease drug discovery: an update. Curr Opin Investig Drugs. 2009 Jan;10(1):23-34. PubMed PMID: 19127484.
11: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Oct;30(8):643-72. PubMed PMID: 19088949.
12: Zhao X, Rebeck GW, Hoe HS, Andrews PM. Tarenflurbil protection from cytotoxicity is associated with an upregulation of neurotrophins. J Alzheimers Dis. 2008 Nov;15(3):397-407. PubMed PMID: 18997293.
13: Aisen PS. Tarenflurbil: a shot on goal. Lancet Neurol. 2008 Jun;7(6):468-9. Epub 2008 Apr 29. PubMed PMID: 18450518.
14: Wilcock GK, Black SE, Hendrix SB, Zavitz KH, Swabb EA, Laughlin MA; Tarenflurbil Phase II Study investigators. Efficacy and safety of tarenflurbil in mild to moderate Alzheimer's disease: a randomised phase II trial. Lancet Neurol. 2008 Jun;7(6):483-93. Epub 2008 Apr 29. Erratum in: Lancet Neurol. 2008 Jul;7(7):575. PubMed PMID: 18450517.
15: Galasko DR, Graff-Radford N, May S, Hendrix S, Cottrell BA, Sagi SA, Mather G, Laughlin M, Zavitz KH, Swabb E, Golde TE, Murphy MP, Koo EH. Safety, tolerability, pharmacokinetics, and Abeta levels after short-term administration of R-flurbiprofen in healthy elderly individuals. Alzheimer Dis Assoc Disord. 2007 Oct-Dec;21(4):292-9. PubMed PMID: 18090435.
16: Kukar T, Prescott S, Eriksen JL, Holloway V, Murphy MP, Koo EH, Golde TE, Nicolle MM. Chronic administration of R-flurbiprofen attenuates learning impairments in transgenic amyloid precursor protein mice. BMC Neurosci. 2007 Jul 24;8:54. PubMed PMID: 17650315; PubMed Central PMCID: PMC1948891.
17: Christensen DD. Changing the course of Alzheimer's disease: anti-amyloid disease-modifying treatments on the horizon. Prim Care Companion J Clin Psychiatry. 2007;9(1):32-41. PubMed PMID: 17599166; PubMed Central PMCID: PMC1894844.
18: Christensen DD. Alzheimer's disease: progress in the development of anti-amyloid disease-modifying therapies. CNS Spectr. 2007 Feb;12(2):113-6, 119-23. Review. PubMed PMID: 17277711.
19: Molecule of the month. MPC-7869 (Flurizan). Drug News Perspect. 2005 Mar;18(2):141. PubMed PMID: 15883622.

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